molecular formula C9H12N3Na4O13P3 B12674280 Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt CAS No. 83711-63-1

Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt

Cat. No.: B12674280
CAS No.: 83711-63-1
M. Wt: 555.08 g/mol
InChI Key: MDGLOOQSYFXGOG-OIXZBRQUSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt typically involves the phosphorylation of cytidine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate group. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

The major products formed from these reactions include various cytidine derivatives, each with unique biochemical properties. These derivatives can be used in further biochemical studies or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA molecules. The compound also interacts with specific enzymes, such as CTP:phosphocholine cytidylyltransferase, to produce intermediates required for the synthesis of phosphatidylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is unique due to its specific structure, which includes a deoxy modification at the 3’ position. This modification can affect its biochemical properties and interactions, making it a valuable tool in specific research applications .

Properties

CAS No.

83711-63-1

Molecular Formula

C9H12N3Na4O13P3

Molecular Weight

555.08 g/mol

IUPAC Name

tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1

InChI Key

MDGLOOQSYFXGOG-OIXZBRQUSA-J

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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